molecular formula C6H8O2 B13813057 2,4-Hexadienal,5-hydroxy-,(E,Z)-(9CI)

2,4-Hexadienal,5-hydroxy-,(E,Z)-(9CI)

Cat. No.: B13813057
M. Wt: 112.13 g/mol
InChI Key: YLUVSOSEFIBPKJ-VOERYJCWSA-N
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Description

2,4-Hexadienal,5-hydroxy-,(E,Z)-(9CI) is an organic compound characterized by its unique structure, which includes a hexadienal backbone with a hydroxyl group. This compound is of interest in various fields of chemistry and biology due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Hexadienal,5-hydroxy-,(E,Z)-(9CI) typically involves the following steps:

    Starting Materials: The synthesis begins with simple organic molecules such as hexadiene and appropriate hydroxylating agents.

    Reaction Conditions: The reaction conditions may include specific catalysts, solvents, and temperature controls to ensure the correct (E,Z) configuration.

    Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography.

Industrial Production Methods

In an industrial setting, the production of 2,4-Hexadienal,5-hydroxy-,(E,Z)-(9CI) would involve large-scale reactors, continuous flow processes, and stringent quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Hexadienal,5-hydroxy-,(E,Z)-(9CI) can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or ketones.

    Reduction: The compound can be reduced to form alcohols or alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, acids, or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hexadienal derivatives, while reduction could produce hexadienol compounds.

Scientific Research Applications

2,4-Hexadienal,5-hydroxy-,(E,Z)-(9CI) has various applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,4-Hexadienal,5-hydroxy-,(E,Z)-(9CI) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyl group and the conjugated double bonds play a crucial role in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Hexadienal: Lacks the hydroxyl group, making it less reactive in certain reactions.

    5-Hydroxyhexanal: Has a different arrangement of double bonds, affecting its chemical properties.

    2,4-Hexadienal,5-hydroxy-,(E,E): Different geometric isomer with distinct reactivity.

Uniqueness

2,4-Hexadienal,5-hydroxy-,(E,Z)-(9CI) is unique due to its specific (E,Z) configuration and the presence of both a hydroxyl group and conjugated double bonds, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

(3Z,5E)-6-hydroxyhexa-3,5-dien-2-one

InChI

InChI=1S/C6H8O2/c1-6(8)4-2-3-5-7/h2-5,7H,1H3/b4-2-,5-3+

InChI Key

YLUVSOSEFIBPKJ-VOERYJCWSA-N

Isomeric SMILES

CC(=O)/C=C\C=C\O

Canonical SMILES

CC(=O)C=CC=CO

Origin of Product

United States

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